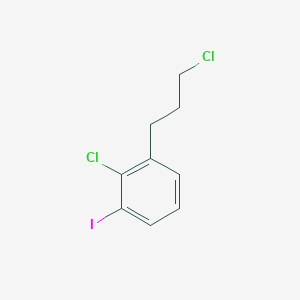
1-Chloro-2-(3-chloropropyl)-6-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-(3-chloropropyl)-6-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Halogenation of Benzene: Benzene is first chlorinated to form chlorobenzene.
Alkylation: Chlorobenzene undergoes Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-chloro-2-(3-chloropropyl)benzene.
Iodination: The final step involves the iodination of 1-chloro-2-(3-chloropropyl)benzene using iodine and an oxidizing agent like nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-6-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2-(3-chloropropyl)-6-iodobenzene involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene: Lacks the iodine atom, making it less reactive in certain chemical reactions.
1-Iodo-2-(3-chloropropyl)benzene: Lacks the chlorine atom on the benzene ring, affecting its chemical properties.
1-Chloro-2-(3-iodopropyl)benzene: Has the iodine atom on the propyl group instead of the benzene ring, leading to different reactivity.
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H9Cl2I |
|---|---|
Poids moléculaire |
314.97 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
Clé InChI |
ASIZNJVHXWEPHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
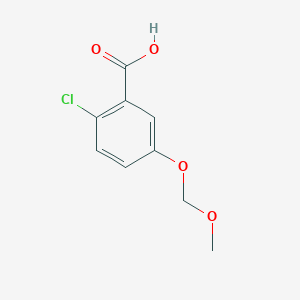
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
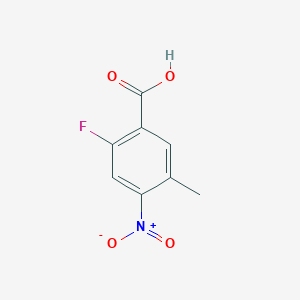
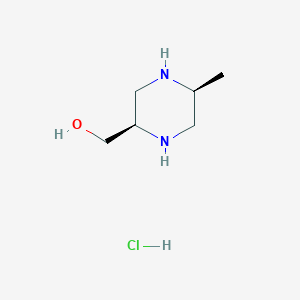
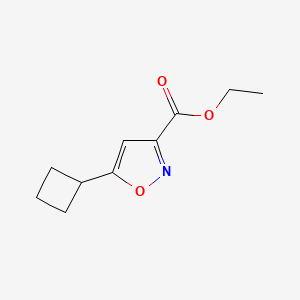
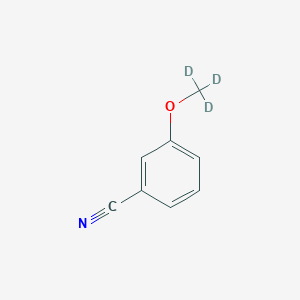
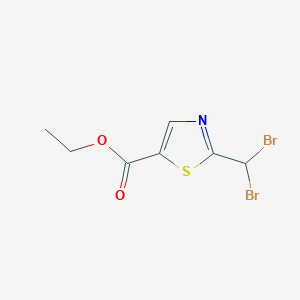
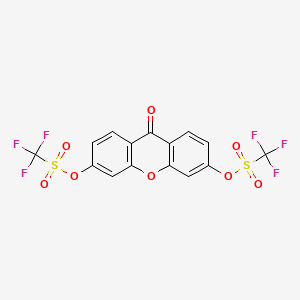
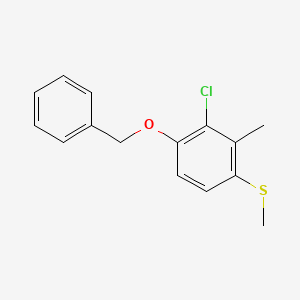
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
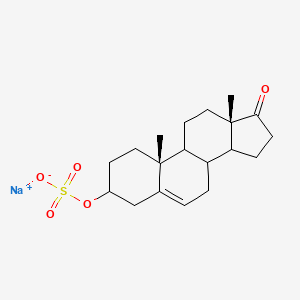
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
